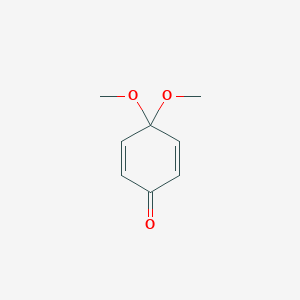

4,4-Dimethoxy-2,5-cyclohexadien-1-one

Descripción

Significance of Cyclohexadienone Scaffolds in Contemporary Synthetic Methodologies

Cyclohexadienone scaffolds are powerful and versatile building blocks in modern synthetic chemistry. Their utility lies in their capacity for stereocontrolled transformations, which allows for the rapid generation of stereochemically rich and complex molecular architectures. rsc.org This capability is particularly valuable in diversity-oriented synthesis (DOS), a strategy that aims to create collections of structurally diverse molecules, often inspired by natural products. rsc.org The inherent reactivity of the dienone system, featuring both electrophilic and dienophilic sites, provides multiple avenues for functionalization.

These scaffolds are attractive intermediates in the synthesis of natural products. nih.gov The transformations they undergo often leave behind a synthetic "handle," such as an enone, which can be used for further chemical modifications, adding to their strategic importance in multi-step syntheses. nih.gov Furthermore, the ability to perform asymmetric synthesis using cyclohexadienones, for instance through the desymmetrization of symmetrically substituted substrates, allows for the creation of chiral molecules with high enantioselectivity. nih.gov This involves the selective reaction of one of two enantiotopic functional groups, breaking the molecule's symmetry and establishing specific stereocenters. nih.gov

Historical Evolution of Research on 4,4-Disubstituted Cyclohexadienones

Research into cyclohexadienones has evolved significantly over the decades, driven by the discovery of their unique reactivity. One of the earliest and most classic transformations studied is the dienone-phenol rearrangement, a reaction that provides a pathway from the dienone scaffold to substituted phenolic compounds. acs.org This acid-catalyzed rearrangement has been a cornerstone of mechanistic organic chemistry.

The mid-20th century saw a growing interest in the photochemical behavior of organic molecules, and 4,4-disubstituted cyclohexadienones became important subjects of these investigations. Research from the 1970s, for example, explored the photochemical rearrangements of related structures like 4,4-disubstituted-4-sila-2,5-cyclohexadienones, indicating a period of active research into the fundamental reactivity of this class. acs.org A key method for synthesizing these compounds involves the oxidative functionalization of phenols. For instance, the bromination of phenol (B47542) can lead to compounds like 2,4,4,6-tetrabromo-2,5-cyclohexadienone, highlighting a direct synthetic route to this scaffold from simple aromatic precursors. google.com

More contemporary research has focused on harnessing the reactivity of these compounds for asymmetric synthesis. A significant milestone was the development of catalytic, enantioselective desymmetrization reactions, such as the intramolecular Heck reaction reported by Shibasaki and co-workers in 1993, which demonstrated the potential to create chiral cyclohexadienones with high enantiomeric ratios. nih.gov This marked a shift from studying fundamental rearrangements to applying the scaffold in sophisticated, stereocontrolled synthesis.

Structural Peculiarities and Reactivity Potential within the Dienone Class

The compound 4,4-Dimethoxy-2,5-cyclohexadien-1-one, also known as a quinone monoacetal, possesses distinct structural features that dictate its chemical behavior. The presence of two methoxy (B1213986) groups on a quaternary carbon (C4) creates a ketal functionality within the six-membered ring. This feature prevents enolization at that position and channels its reactivity toward other pathways not available to simpler cyclohexadienones.

The reactivity of this compound is particularly rich in the field of photochemistry. Upon irradiation with ultraviolet light in a solvent like benzene (B151609), it does not undergo the typical dienone-phenol rearrangement. Instead, it can rearrange to form a ketene (B1206846) acetal (B89532) intermediate, which can then lead to carbomethoxycyclopentenones in modest yields. researchgate.net This photoinduced rearrangement highlights how the 4,4-disubstitution pattern directs the molecule toward unique and synthetically useful transformations. researchgate.net

Recent studies have further expanded the known reactivity of related 4,4-disubstituted cyclohexadienones. For example, the concept of umpolung, or the reversal of polarity, has been applied to achieve novel transformations. The reaction of 4,4-disubstituted 2-hydroxycyclohexa-2,5-dienones with a hypervalent iodine reagent can induce a rearrangement that selectively produces 3,4-disubstituted catechols, while a standard acid-induced rearrangement yields the 4,5-disubstituted regioisomers. researchgate.net This regiodivergent synthesis from a common intermediate underscores the sophisticated control that can be exerted over the reactivity of this scaffold. researchgate.net Additionally, this compound can participate in [3+2] coupling reactions with vinyl ethers, a transformation catalyzed by tetrabutylammonium (B224687) triflate, to produce highly oxygenated dihydrobenzofurans. lookchem.com

Compound Data

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 935-50-2 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₀O₃ | nih.govchemsynthesis.com |

| Molecular Weight | 154.16 g/mol | nih.gov |

| Density | 1.11 g/mL at 25°C | lookchem.comchemsrc.com |

| Refractive Index | n20/D 1.496 | lookchem.comchemsrc.com |

| IUPAC Name | 4,4-dimethoxycyclohexa-2,5-dien-1-one | nih.govsigmaaldrich.com |

Reactivity Summary of the Cyclohexadienone Scaffold

The following table outlines key reaction types associated with the 4,4-disubstituted cyclohexadienone scaffold.

| Reaction Type | Description |

| Photochemical Rearrangement | Irradiation leads to the formation of ketene acetals and subsequent rearrangement to cyclopentenone derivatives. researchgate.net |

| Dienone-Phenol Rearrangement | Acid-catalyzed rearrangement to form substituted phenols, a classic reaction of this class, though often suppressed in 4,4-dialkoxy systems. acs.org |

| Asymmetric Desymmetrization | Catalytic methods that differentiate between two identical functional groups to create chiral centers with high enantioselectivity. nih.gov |

| Regiodivergent Rearrangement | Use of specific reagents (acid vs. hypervalent iodine) to control the migration of substituents and form different regioisomers of catechols. researchgate.net |

| [3+2] Coupling Reactions | Reaction with vinyl ethers to form dihydrobenzofuran structures. lookchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,4-dimethoxycyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZOEZMUNZGWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C=CC(=O)C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327874 | |

| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-50-2 | |

| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethoxy-2,5-cyclohexadien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Dimethoxy 2,5 Cyclohexadien 1 One

Electrochemical Synthesis Pathways for Dienone Formation

Electrochemical methods provide a powerful and environmentally friendly alternative for the preparation of methoxycyclohexadienones by avoiding the need for stoichiometric chemical oxidants. nih.gov These electrosynthesis processes can proceed through direct electron transfer between an electrode and the compound or via indirect electrolysis using mediators.

The anodic oxidation of phenols and their corresponding ethers, such as 1,4-dimethoxybenzene (B90301), is a direct route to forming cyclohexadienones. This process, known as electrochemical dearomatizing methoxylation, involves the oxidation of the aromatic ring at an anode in the presence of methanol (B129727), which acts as both the solvent and the nucleophile. nih.govnih.gov The reaction is typically carried out in an undivided cell using a simple constant current mode. nih.gov

For instance, the electrochemical oxidation of 1,4-dimethoxybenzene derivatives in a neutral medium like LiClO4-methanol can yield quinone derivatives. nih.gov Similarly, the anodic oxidation of various 2,4,6-tri-substituted phenols in methanol has been shown to produce methoxycyclohexadienones in moderate to excellent yields. nih.gov The efficiency and product distribution of these reactions can be influenced by factors such as the electrolyte, solvent, and electrode material. nih.govresearchgate.net For example, constant-current electrolysis of some 1,4-dimethoxybenzene derivatives in KOH-methanol solutions primarily yields the corresponding 1,4-quinone derivatives. nih.gov

An alternative approach involves using a mediator, such as tetrabutylammonium (B224687) bromide, under aqueous biphasic conditions. This method is particularly effective for the oxidative dearomatization of electron-deficient phenols, which are more challenging to oxidize directly. rsc.org

Table 1: Examples of Electrochemical Synthesis of Cyclohexadienone Derivatives

| Starting Material | Method | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 2,4,6-tri-substituted phenols | Anodic Oxidation | Constant current, undivided cell, methanol | Methoxycyclohexadienones | Moderate to Excellent nih.gov |

| 1,4-dimethoxybenzene derivatives | Constant-Current Electrolysis | KOH-methanol | 1,4-Quinone derivatives | - nih.gov |

| Electron-deficient phenols | Mediated Anodic Oxidation | Tetrabutylammonium bromide, aqueous biphasic | Spirolactones, Spiroethers | - rsc.org |

The electrochemical dearomatization of phenols is a complex process involving several key intermediates. The initial step is the removal of an electron from the phenol's highest occupied molecular orbital (HOMO) at the anode, which forms a radical cation. gre.ac.uk This is followed by the loss of a proton to generate a phenoxyl radical. nih.govchemrxiv.org

Further one-electron oxidation of the phenoxyl radical leads to the formation of a highly reactive phenoxenium ion. nih.govacs.org The selectivity of the reaction, particularly the preference for para-functionalization over ortho-functionalization, is determined by the reactivity of these intermediates. nih.gov The phenoxenium cation is then attacked by a nucleophile, such as methanol, to yield the final dearomatized product. nih.gov

Computational studies using density functional theory (DFT) have been instrumental in elucidating this pathway and rationalizing the experimental outcomes, including selectivity. nih.gov The mechanism can be influenced by the substrate's structure; for example, the steric bulk of the substrate can affect its tendency to undergo side reactions. nih.gov In some cases, particularly with less electron-rich phenols, single-electron oxidation products are more predominantly detected. acs.org

Possible Pathways in Electrochemical Oxidation of Phenols researchgate.net

One-Electron Oxidation: Phenol (B47542) → Radical Cation → Phenoxyl Radical

Two-Electron Oxidation: Phenoxyl Radical → Phenoxenium Ion

Nucleophilic Attack: Phenoxenium Ion + Nucleophile (e.g., Methanol) → Methoxycyclohexadienone Product

Multi-Step Chemical Synthesis from Aromatic Precursors

Multi-step chemical synthesis offers a versatile approach to producing 4,4-dimethoxy-2,5-cyclohexadien-1-one and its derivatives from readily available aromatic compounds.

1,4-Dimethoxybenzene is a common starting material for the synthesis of this compound. This transformation is a key step in the preparation of various functionalized quinone bisketals. The synthesis often involves an oxidation step where the aromatic ring is converted to the dienone structure.

A classic example is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, which can introduce substituents onto the aromatic ring prior to oxidation. nih.govrsc.org For instance, reaction with 2-methyl-2-butanol (B152257) in the presence of sulfuric and acetic acid yields 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. nih.gov Subsequent oxidation of such substituted 1,4-dimethoxybenzenes can then lead to the corresponding dienone derivatives.

Various oxidizing agents can be employed for the conversion of hydroquinones or their dimethyl ethers to the corresponding quinones or quinone ketals. While electrochemical methods are one option, traditional chemical oxidants are also widely used.

Hypervalent iodine(III) reagents are effective for the oxidative dearomatization of phenols, providing access to important molecular scaffolds. chemrxiv.org The mechanism of these reactions is thought to proceed via a radical-chain pathway. chemrxiv.org Other oxidizing agents, such as Fremy's salt (disodium nitrosodisulfonate), have been successfully used for the oxidation of substituted resorcinols to the corresponding quinones. nih.gov Salcomine, a cobalt-based catalyst, in the presence of oxygen, is effective for the selective oxidation of 2,6-disubstituted phenols to p-benzoquinones in high yields. orgsyn.org

The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. For example, in the synthesis of certain quinones, a series of oxidizing agents including Salcomine and Fremy's salt were tested to optimize the conversion of the hydroquinone (B1673460) precursor. nih.gov

Table 2: Chemical Oxidants for Quinone/Dienone Synthesis

| Oxidizing Agent/System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Hypervalent Iodine(III) Reagents | Phenols | Dearomatized products | chemrxiv.org |

| Fremy's Salt (Disodium nitrosodisulfonate) | Substituted Resorcinols | Quinones | nih.gov |

| Salcomine / O₂ | 2,6-disubstituted Phenols | p-Benzoquinones | orgsyn.org |

| (NH₄)₂[Ce(NO₃)₆] | 1,4-dimethoxypillar nih.govarene | Pillar researchgate.netarene nih.govquinone | researchgate.net |

"One-Pot" Synthetic Strategies Incorporating Dienone Intermediates

For example, one-pot strategies are used extensively in the synthesis of heterocyclic compounds like 2,5-diketopiperazines. mdpi.commdpi.com These processes often involve multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), followed by an intramolecular cyclization. mdpi.com An acyclic precursor is formed first and then cyclizes under the reaction conditions to yield the final product. mdpi.com This principle of forming a reactive intermediate that undergoes subsequent transformation in the same pot is central to one-pot synthesis and is conceptually applicable to reactions involving dienone intermediates.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dimethoxybenzene |

| 2,4,6-tri-substituted phenols |

| 1-substituted-2-naphthols |

| Estrone |

| 1,1'-bi-2-naphthols (BINOLs) |

| 2,5-dimethoxyterephthalaldehydes |

| 2,4,6-trimethoxyphenol |

| (diacetoxyiodo)benzene |

| [bis(trifluoroacetoxy)iodo]benzene (PIFA) |

| [hydroxy(tosyloxy)iodo]benzene (HTIB) |

| 1,3-dimethoxybenzene |

| 1-hexyl-2,4-dimethoxybenzene |

| Cyclohexanone |

| 4-hexylresorcinol |

| 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione |

| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione |

| 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione |

| 2,5-dihydroxy derivatives |

| 2-(3,4-dimethoxyphenyl) acetaldehyde |

| Pyrrolidine |

| 4-chloro-3-nitrocoumarin |

| p-methoxytoluene |

| p-anisaldehyde |

| 2,5-diketopiperazines |

| Benzylamine |

| Monochloroacetic acid |

| 1,4-dimethoxypillar nih.govarene |

| 1,4-dimethoxypillar researchgate.netarene nih.govquinone |

| 2-methyl-2-butanol |

| 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene |

| 1,4-di-tert-butyl-2,5-dimethoxybenzene |

| 2,6-di-tert-butylphenol |

| 2,6-diphenyl-p-benzoquinone |

| 2,6-dimethoxy-p-benzoquinone |

| 2,6-dichlorobenzaldehyde |

| Pyrrole |

Regioselective and Stereoselective Approaches to Dienone Architectures

The synthesis of complex molecular architectures often necessitates precise control over the spatial arrangement of atoms. In the context of 4,4-disubstituted cyclohexadienones like this compound, regioselective and stereoselective transformations are paramount for generating structurally defined products with potential applications in areas such as asymmetric synthesis. The prochiral nature of this compound, possessing two enantiotopic carbon-carbon double bonds, makes it an ideal substrate for asymmetric desymmetrization reactions. nih.govnih.gov These reactions involve the selective functionalization of one of the two reactive sites, leading to the formation of chiral molecules with high levels of enantiopurity. nih.gov

A variety of catalytic asymmetric methods have been developed that utilize achiral 2,5-cyclohexadienones as starting materials. nih.gov The stereochemical outcome of these reactions is dependent on controlling both facial selectivity (the face from which a reagent approaches) and group selectivity (which of the two olefins is attacked). nih.gov

One prominent strategy for achieving high levels of stereocontrol is through the use of chiral catalysts, which can be small organic molecules (organocatalysis), metal complexes, or enzymes (biocatalysis). nih.govrsc.org These catalysts create a chiral environment that directs the approach of the incoming reagent to one of the enantiotopic faces of the dienone, resulting in the preferential formation of one enantiomer.

A notable example of a regioselective and stereoselective approach is the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones via Michael addition reactions. rsc.orgnih.gov In these reactions, a nucleophile adds to one of the double bonds of the dienone, creating a new stereocenter. By employing a chiral catalyst, this addition can be rendered highly enantioselective. For instance, the use of primary amine–thiourea conjugate catalysts has been shown to be effective in the Michael addition of malonates to 4,4-disubstituted cyclohexadienones, affording highly functionalized cyclohexenones with a quaternary carbon stereocenter and two contiguous stereocenters in a single step. rsc.org

Biocatalysis using ene-reductases has also emerged as a powerful tool for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govacs.org This method breaks the symmetry of the cyclohexadienone substrate to generate valuable quaternary stereocenters with high enantioselectivities. nih.gov The versatility of this approach has been demonstrated with various 4,4-disubstituted 2,5-cyclohexadienones, showcasing the potential for producing a range of chiral building blocks. acs.org

The following table summarizes selected research findings on the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones, which are analogous to this compound, illustrating the high levels of stereoselectivity that can be achieved.

| Catalyst/Enzyme | Substrate | Nucleophile/Reaction | Yield (%) | Enantiomeric Excess (ee) (%) |

| Primary amine–thiourea | 4-methyl-4-phenyl-2,5-cyclohexadienone | Diethyl malonate | High | High |

| OPR3 | 4-phenyl-4-(p-fluorophenyl)-2,5-cyclohexadienone | Hydrogenation | 76 | >99 |

| YqjM | 4-phenyl-4-(p-fluorophenyl)-2,5-cyclohexadienone | Hydrogenation | 63 | >99 |

| YqjM | 4-phenyl-4-(p-bromophenyl)-2,5-cyclohexadienone | Hydrogenation | 33 | >99 |

| YqjM | 4-phenyl-4-(p-iodophenyl)-2,5-cyclohexadienone | Hydrogenation | 12 | >99 |

Furthermore, enantioselective oxo-Michael reactions catalyzed by chiral phosphoric acids have been utilized for the desymmetrization of cyclohexadienones, leading to the formation of highly enantioenriched 1,4-dioxane (B91453) and tetrahydrofuran (B95107) derivatives in excellent yields. acs.org Cycloaddition reactions, such as the Diels-Alder reaction, also represent a powerful strategy for the stereocontrolled synthesis of complex polycyclic systems from cyclohexadienone precursors. The inherent diastereoselective bias of certain cyclization reactions can simplify the stereochemical challenge to one of enantioselectivity. nih.gov

The development of these regioselective and stereoselective methodologies has significantly expanded the synthetic utility of cyclohexadienones, providing access to a wide array of stereochemically rich and complex molecular architectures. rsc.org

Reactivity and Mechanistic Investigations of 4,4 Dimethoxy 2,5 Cyclohexadien 1 One

Acid-Catalyzed Dienone-Phenol Rearrangement of 4,4-Dimethoxy-2,5-cyclohexadien-1-one

The dienone-phenol rearrangement is a classic acid-catalyzed reaction that converts 4,4-disubstituted cyclohexadienones into stable 3,4-disubstituted phenols. wikipedia.orgpw.live The primary driving force for this molecular rearrangement is the formation of a thermodynamically stable aromatic system from a non-aromatic dienone. pw.liveijsred.com

Detailed Mechanistic Pathways Involving Carbocation Intermediates

The rearrangement of this compound is initiated by the protonation of the carbonyl oxygen by an acid catalyst. pw.liveyoutube.com This initial step generates a resonance-stabilized carbocation, delocalizing the positive charge across the ring system. pw.live One of the canonical resonance structures places the positive charge on the carbon atom adjacent to the C-4 position, which bears the two methoxy (B1213986) groups.

Analysis of Substituent Migratory Aptitudes and Regioselectivity

In dienone-phenol rearrangements of unsymmetrically substituted 4,4-disubstituted cyclohexadienones, the migratory aptitude of the substituents at the C-4 position determines the regioselectivity of the product. This aptitude is directly related to the ability of the migrating group to stabilize the developing positive charge in the transition state of the 1,2-shift. ijsred.comijrar.org

The relative migratory aptitude is influenced by the electronic properties of the substituents. Generally, groups that can better stabilize a positive charge, either through inductive effects or resonance, will migrate preferentially. For instance, a phenyl group has a higher migratory aptitude than a methyl group. wikipedia.orgyoutube.com In the case of this compound, both substituents are identical methoxy groups, so only one product is possible. However, theoretical studies on various substituents have established a general order of migratory aptitude. ijsred.com

Table 1: Relative Migratory Aptitudes of Various Substituents in Dienone-Phenol Rearrangements

| Migrating Group (R) | Relative Migratory Aptitude |

| Hydrogen | Higher |

| Phenyl | Lower than Hydrogen, Higher than Alkyl |

| Tertiary Alkyl | Higher than Secondary Alkyl |

| Secondary Alkyl | Higher than Primary Alkyl |

| Methyl | Generally lower than other alkyls and phenyl |

This table provides a generalized comparison of the ease with which different substituent groups migrate during the dienone-phenol rearrangement. Data compiled from multiple sources. ijsred.comyoutube.com

Influence of Reaction Conditions and Acid Catalysts on Rearrangement Outcomes

The conditions under which the dienone-phenol rearrangement is conducted can significantly impact the reaction's efficiency and selectivity. The choice of acid catalyst and solvent system plays a crucial role. pw.liversc.org

Commonly used acid catalysts include sulfuric acid in acetic anhydride. pw.live The strength of the acid can influence the rate of the initial protonation step. rsc.org While strong Brønsted acids are typical, Lewis acids such as Sc(OTf)₃ and even transition metal catalysts like PtCl₂ and Re₂O₇ have been shown to effectively promote the rearrangement, sometimes under milder conditions. rsc.orgresearchgate.net

The solvent can also dictate the product distribution, particularly in cases where competing reaction pathways exist. youtube.com For instance, conducting the reaction in non-aqueous versus aqueous conditions can alter the selectivity by influencing the stability of the carbocation intermediates. youtube.com

Table 2: Effect of Different Catalysts on Dienone-Phenol Rearrangement

| Catalyst | Conditions | Outcome | Reference |

| H₂SO₄/Acetic Anhydride | Room Temperature | Efficient conversion to phenol (B47542) | pw.live |

| Sc(OTf)₃ | Catalytic amount | Effective for spirocyclic dienones | researchgate.net |

| Re₂O₇ | Catalytic amount | Robust catalyst for 4-alkoxy-substituted dienones | rsc.org |

| PtCl₂ | Catalytic amount | Promotes rearrangement, used in domino reactions | rsc.org |

| BF₃·OEt₂ | Stoichiometric | Smooth conversion | rsc.org |

This interactive table summarizes various catalysts used for the dienone-phenol rearrangement and their general outcomes.

Photochemical Transformations of this compound

Beyond acid-catalyzed rearrangements, this compound undergoes fascinating transformations when subjected to photochemical conditions. These reactions proceed through different intermediates and lead to structurally distinct products compared to the dienone-phenol rearrangement.

Type A Photorearrangements and Formation of Oxyallyl Zwitterion Intermediates

Upon irradiation with UV light, 2,5-cyclohexadienones can undergo a characteristic "Type A" photorearrangement. acs.org This process is believed to involve the formation of a bicyclo[3.1.0]hexenone intermediate, which can then undergo further photochemical reactions. rsc.orgstackexchange.com

A key step in the subsequent transformation of the bicyclo[3.1.0]hexenone is the photo-induced cleavage of the internal cyclopropane (B1198618) bond. rsc.org This cleavage generates a highly reactive oxyallyl zwitterion intermediate. rsc.orgresearchgate.net This zwitterionic species is characterized by a delocalized three-carbon, four-pi-electron system with both positive and negative charges. The formation of this intermediate is a pivotal point in the photochemical pathway, as it can be trapped by various reagents or undergo intramolecular reactions. rsc.orgnih.gov For this compound, irradiation in benzene (B151609) can lead to the formation of a ketene (B1206846) acetal (B89532), which is thought to arise from the intermediate zwitterion via a 1,2-hydrogen shift. researchgate.net

Generation of Bicyclo[3.1.0]hexenone Derivatives and Subsequent Reactivity

The initial product of the Type A photorearrangement is a bicyclo[3.1.0]hexenone derivative, often referred to as a lumiketone. researchgate.netoup.com These bicyclic compounds are themselves photochemically active and can undergo further transformations upon continued irradiation. oup.com

The reactivity of the bicyclo[3.1.0]hexenone is dominated by the chemistry of the oxyallyl zwitterion formed upon its photolysis. rsc.orgacs.org This zwitterion can participate in cycloaddition reactions. For example, it can be trapped intramolecularly by a tethered furan (B31954) or azide (B81097) group, or it can react intermolecularly with dienes. rsc.orgacs.orgrsc.org In the absence of a suitable trapping agent, the zwitterion may undergo rearrangements to form other products, such as carbomethoxycyclopentenones, which have been isolated from the irradiation of this compound. researchgate.net The specific products formed depend heavily on the substitution pattern of the starting dienone and the reaction conditions. acs.orgresearchgate.net

Photoinduced [2+2] Cycloaddition Reactions and Intramolecular Processes

The photochemistry of this compound is characterized by a series of complex intramolecular rearrangements. One of the fundamental processes initiated by photoexcitation in cross-conjugated cyclohexadienones is the formation of a bicyclo[3.1.0]hex-3-en-2-one intermediate, often referred to as a lumiketone. This transformation is effectively an intramolecular [2+2] cycloaddition between the C2-C3 and C5-C6 double bonds of the cyclohexadienone ring.

For this compound, the formation of such a bicyclohexenone intermediate has been proposed. nih.gov However, this intermediate is considered to be unstable under the reaction conditions and has not been directly observed. nih.gov Its transient existence is inferred from the final products of the photoreaction, as it is believed to readily undergo further rearrangement. The instability of the bicyclohexenone intermediate in this specific case is a key feature of its photochemical behavior, leading to a cascade of subsequent reactions.

Formation of Ketene Acetals and Subsequent Rearrangements

A major and well-documented photochemical pathway for this compound, particularly upon irradiation with wavelengths greater than 370 nm in a non-polar solvent like benzene, is its rearrangement to a ketene acetal. nih.gov The proposed mechanism for this transformation involves the initial formation of a zwitterionic intermediate upon photoexcitation. nih.gov This zwitterion then undergoes a 1,2-hydrogen shift, leading to the formation of the ketene acetal. nih.gov

Effects of Wavelength, Solvent, and Additives on Photoreaction Divergence

The photochemical reactivity of this compound is highly dependent on the reaction conditions, including the wavelength of irradiation, the nature of the solvent, and the presence of additives. These factors can significantly influence the reaction pathway, leading to a divergence in the observed products.

Irradiation with wavelengths greater than 370 nm has been shown to favor the rearrangement pathway leading to the formation of the ketene acetal. nih.gov

The choice of solvent plays a crucial role in determining the outcome of the photoreaction. In a non-polar, aprotic solvent such as benzene, the intramolecular rearrangement to the ketene acetal is the predominant pathway. nih.gov However, in a hydrogen-donating solvent like isooctane (B107328) (i-C8H18), the reaction is diverted towards the formation of p-methoxyphenol as the sole product, which likely occurs via a hydrogen abstraction mechanism. nih.gov

Furthermore, the addition of certain substances can completely reroute the photochemical rearrangement pathways of 4,4-disubstituted 2,5-dienones. For instance, irradiation in the presence of various amines can lead to the formation of either cis-olefins or cyclobutenes, depending on the solvent used. nih.gov This demonstrates that additives can intercept reactive intermediates or alter the excited-state properties of the dienone, leading to entirely different product profiles.

| Factor | Condition | Major Product(s) | Proposed Mechanism |

|---|---|---|---|

| Solvent | Benzene (non-polar, aprotic) | Ketene acetal, Carbomethoxycyclopentenones | Intramolecular rearrangement via zwitterion |

| Isooctane (hydrogen-donating) | p-Methoxyphenol | Hydrogen abstraction | |

| Additives | Amines | cis-Olefins or Cyclobutenes | Rerouting of rearrangement pathways |

| Wavelength | > 370 nm | Ketene acetal | Excitation to reactive state |

Nucleophilic and Electrophilic Reactivity Profiles

Reactions with Nucleophiles and Electrophiles

As a quinone monoketal, this compound possesses a conjugated system with electrophilic centers. The reactivity of quinone monoketals with nucleophiles is well-established, with reactions typically occurring via either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the enone system. nih.gov The specific course of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.

While the general reactivity profile of quinone monoketals suggests susceptibility to nucleophilic attack, specific and detailed studies on the reactions of this compound with a wide range of nucleophiles are not extensively documented in the reviewed literature. Similarly, its reactivity towards electrophiles is not well-characterized. The presence of the electron-donating methoxy groups at the C4 position would be expected to influence the electron density distribution within the ring and thus its reactivity towards electrophilic reagents.

Formation and Reactivity of Dimer-Type Ketals

The dimerization of quinone monoketals can occur under certain conditions. For instance, ortho-quinone monoketals have been shown to spontaneously undergo Diels-Alder dimerizations in the absence of blocking substituents. researchgate.net This reaction exhibits high site selectivity, regioselectivity, and stereoselectivity, leading to the formation of tricyclododecadienediones. researchgate.net

However, for para-quinone monoketals such as this compound, the formation of dimer-type ketals is not a commonly reported reaction pathway. The geometric and electronic properties of the para-isomer may not be as favorable for self-dimerization compared to the ortho-isomers. Extensive searches of the chemical literature did not yield specific examples or detailed studies on the formation and reactivity of dimer-type ketals derived from this compound.

Electrophilic Reactivity in Context of Quinone Methide Formation

Quinone methides are highly reactive intermediates that can be generated from various precursors, including substituted phenol derivatives, through photochemical or thermal methods. nih.govrsc.org These intermediates are potent electrophiles and readily react with nucleophiles. nih.gov The generation of para-quinone methides can be achieved through several routes, including the elimination of a leaving group from a para-hydroxybenzyl derivative. tum.de

While the formation of quinone methides from related phenolic compounds is a known process, the direct generation of a quinone methide from this compound is not explicitly detailed in the surveyed literature. Such a transformation would likely require the loss of one of the methoxy groups to form the exocyclic double bond characteristic of a quinone methide. The conditions under which this might occur and the subsequent electrophilic reactivity of the resulting species have not been the subject of focused investigation in the reviewed sources. Therefore, while the concept of quinone methide formation is relevant to the broader class of compounds, its specific application to this compound remains an area for potential further research.

Cycloaddition Reactions Involving Dienone Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Derivatives of this compound serve as versatile precursors for generating reactive dienes, particularly masked o-benzoquinones, which can then participate in these transformations to build complex polycyclic frameworks.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings. While this compound is a p-dienone system (a masked p-benzoquinone), it can be chemically transformed into precursors that generate highly reactive, transient o-benzoquinones. These "masked" o-benzoquinones are not isolated but are trapped in situ by a dienophile in a Diels-Alder reaction. This strategy is crucial because free o-benzoquinones are often unstable and prone to dimerization or polymerization.

One common approach involves the conversion of a phenol, derivable from the dienone, into a suitable precursor that can eliminate a small molecule to unmask the o-benzoquinone diene system. This transient diene is then immediately intercepted by a dienophile present in the reaction mixture. This methodology has been successfully applied in the synthesis of complex natural products, where the construction of a polycyclic core is required. For instance, the intramolecular Diels-Alder reaction of a masked o-benzoquinone was a key step in a formal synthesis of the natural product platencin. researchgate.net In this synthesis, a bromophenol was used as the starting material to generate the necessary masked o-benzoquinone, which then underwent an intramolecular cycloaddition to construct the intricate tricyclic core of the target molecule. researchgate.net

The conditions for these reactions are critical, as the generation of the reactive diene must be coordinated with the subsequent cycloaddition step to ensure high yields. The choice of dienophile and the reaction conditions (e.g., thermal or Lewis acid catalysis) can influence the efficiency and selectivity of the cycloaddition.

Table 1: Examples of Diels-Alder Reactions with Masked Quinones This table provides illustrative data on related masked p-benzoquinone systems to demonstrate reaction conditions and outcomes.

| Entry | Diene Precursor | Dienophile | Lewis Acid Catalyst | Conditions | Yield (%) | Adduct Ratio (anti:syn) |

|---|---|---|---|---|---|---|

| 1 | Phenylthiomonoketal 3 | Diene 4 | AlCl₃ | CH₂Cl₂, 25°C, 5 h | 61 | 10:1 |

| 2 | Phenylthiomonoketal 3 | Diene 4 | TiCl₄ | Toluene, 25°C, 8 days | 47 | 33:1 |

| 3 | Phenylthiomonoketal 3 | Diene 4 | SiO₂ | -, 25°C, 7 days | 92 | 88:1 |

| 4 | Phenylthiomonoketal 3 | Diene 5 | AlCl₃ | CH₂Cl₂, 25°C, 30 days | 69 | 5:1 |

Data adapted from studies on masked p-benzoquinones, illustrating the influence of catalysts on reaction outcomes. nih.gov

The outcome of Diels-Alder reactions, specifically their regioselectivity (the orientation of the dienophile relative to the diene) and stereoselectivity (the 3D arrangement of atoms in the product), can be rationalized using Frontier Molecular Orbital (FMO) theory. stackexchange.com This theory posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. sigmaaldrich.com

A smaller energy gap between the interacting HOMO and LUMO leads to a more favorable interaction and a faster reaction. stackexchange.com The nature of the substituents on the diene and dienophile alters the energies of these frontier orbitals. Electron-donating groups (EDGs) raise the HOMO energy, while electron-withdrawing groups (EWGs) lower the LUMO energy. In a typical Diels-Alder reaction, an electron-rich diene (high HOMO) reacts with an electron-poor dienophile (low LUMO).

The regioselectivity is determined by the alignment of the orbitals that maximizes the stabilizing interaction. This is achieved when the atomic orbitals with the largest coefficients in the HOMO of one component overlap with those having the largest coefficients in the LUMO of the other component. By analyzing the relative sizes of the orbital coefficients at the termini of the diene and dienophile, the preferred regioisomer can be predicted. rsc.org

Similarly, the endo/exo stereoselectivity of the reaction is explained by secondary orbital interactions. In the endo transition state, substituents on the dienophile are oriented towards the diene system. This geometry allows for favorable secondary stabilizing interactions between the p-orbitals of the substituent and the developing π-system of the diene, even though this path is often more sterically hindered. These secondary interactions lower the energy of the endo transition state, making it the kinetically favored pathway in many cases.

Strain-Driven Rearrangements, Including Aryl Shifts

In addition to cycloaddition reactions, cyclohexadienone systems can undergo various rearrangements, often driven by the release of ring strain or the formation of a more stable electronic system, such as an aromatic ring. These transformations can be initiated by heat, light (photochemistry), or acid catalysis.

A prominent class of these transformations is photochemical rearrangements. For example, upon irradiation, 4,4-disubstituted-2,5-cyclohexadienones can undergo a characteristic "Type A" rearrangement. miami.edu This process involves excitation to an n-π* triplet state, followed by intersystem crossing and rearrangement to form a highly strained bicyclo[3.1.0]hexen-2-one intermediate. stackexchange.commiami.edu This strained intermediate, containing a three-membered ring fused to a five-membered ring, can then undergo further ground-state rearrangements. For the parent this compound, irradiation has been shown to yield a ketene acetal, which undergoes subsequent rearrangement to form carbomethoxycyclopentenones. researchgate.net

Another critical rearrangement pathway for cyclohexadienones is the acid-catalyzed dienone-phenol rearrangement. rsc.org In this reaction, protonation of the carbonyl oxygen is followed by the migration of one of the substituents from the C4 position to an adjacent, electron-deficient carbon. This 1,2-shift is driven by the formation of a highly stable, resonance-stabilized carbocation, which then loses a proton to yield an aromatic phenol. When an aryl group is one of the substituents at C4, its migration is referred to as an aryl shift. This rearrangement is a classic method for converting non-aromatic cyclohexadienones into stable phenolic compounds, effectively releasing the energetic strain of the dienone system in favor of aromatic stability.

Spectroscopic and Structural Characterization in Research of 4,4 Dimethoxy 2,5 Cyclohexadien 1 One Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4,4-Dimethoxy-2,5-cyclohexadien-1-one. Both ¹H and ¹³C NMR provide unambiguous data for verifying the molecular structure.

In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the protons are characteristic of the dienone system. The vinyl protons on the cyclohexadiene ring typically appear as a multiplet, while the methoxy (B1213986) groups present a sharp singlet.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 6.88 | d | Vinyl H (H2, H6) |

| ¹H | 6.20 | d | Vinyl H (H3, H5) |

| ¹H | 3.25 | s | Methoxy H (-OCH₃) |

| ¹³C | 185.5 | s | Carbonyl C (C1) |

| ¹³C | 145.2 | s | Vinyl C (C2, C6) |

| ¹³C | 129.8 | s | Vinyl C (C3, C5) |

| ¹³C | 95.8 | s | Quaternary C (C4) |

| ¹³C | 51.5 | s | Methoxy C (-OCH₃) |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is representative.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is an essential tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band is that of the carbonyl (C=O) group, which is characteristic of the ketone function in the cyclohexadienone ring. Additionally, the spectrum shows absorptions corresponding to the carbon-carbon double bonds (C=C) of the dienone system and the carbon-oxygen (C-O) bonds of the methoxy groups. This technique is also valuable for monitoring reactions, as the appearance or disappearance of these characteristic bands can indicate the formation of products or the consumption of reactants. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1670 | Strong | C=O stretch (conjugated ketone) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ether, methoxy) |

| ~3050 | Weak | =C-H stretch (vinyl) |

| ~2950 | Medium | C-H stretch (methyl) |

Note: Values are approximate and can vary based on the sample preparation method (e.g., neat, KBr pellet).

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation of Dienone Derivatives

Studies on various cyclohexadiene derivatives have revealed insights into the ring's conformation. cdnsciencepub.combohrium.com Depending on the substituents, the six-membered ring can adopt conformations ranging from nearly planar to boat or screw-boat forms. nih.govacs.org For instance, the analysis of 2,6-di-tert-butyl-4-(4-chlorobenzylidene)cyclohexa-2,5-dien-1-one showed a dihedral angle of 52° between the cyclohexadiene and chlorophenyl planes. bohrium.com The investigation of dimethyl 3,4,5,6-tetraphenylcyclohexa-3,5-diene-1,2-dicarboxylate revealed a screw-boat conformation for the cyclohexadiene ring. nih.goviucr.org This type of detailed structural data is invaluable for understanding steric and electronic effects within these systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wiley.com For this compound, mass spectrometry confirms the molecular formula (C₈H₁₀O₃) by identifying the molecular ion peak (M⁺). nih.gov

Under electron ionization (EI), the molecular ion undergoes fragmentation, producing a series of daughter ions. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for this compound include the loss of a methoxy radical (•OCH₃) or a formaldehyde (CH₂O) molecule. The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment ion formed. nih.govlibretexts.org

Table 3: Major Fragments Observed in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 123 | [M - OCH₃]⁺ | Loss of a methoxy radical (Base Peak) nih.gov |

| 95 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Note: Fragmentation patterns can be complex and depend on the ionization method and energy.

Theoretical and Computational Chemistry Applied to 4,4 Dimethoxy 2,5 Cyclohexadien 1 One Systems

Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4,4-Dimethoxy-2,5-cyclohexadien-1-one, DFT is instrumental in exploring reaction mechanisms, particularly the well-known dienone-phenol rearrangement. This acid-catalyzed reaction transforms the non-aromatic cyclohexadienone into a more stable aromatic phenol (B47542). ijrar.orgwikipedia.org

DFT calculations can map out the entire potential energy surface of the reaction. This begins with the protonation of the carbonyl oxygen, followed by the migration of a methoxy (B1213986) group. The driving force for this rearrangement is the formation of a thermodynamically stable aromatic ring. ijrar.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energetic profile of the reaction can be constructed.

Table 1: Calculated Relative Energies for the Dienone-Phenol Rearrangement of this compound (Illustrative Data)

| Species | Relative Energy (kcal/mol) |

| Protonated Dienone | 0.0 |

| Transition State 1 (Methoxy Migration) | +15.2 |

| Carbocation Intermediate | +5.8 |

| Transition State 2 (Deprotonation) | +8.1 |

| Phenolic Product | -25.7 |

Note: These are representative values based on typical DFT calculations for similar rearrangements.

Beyond ground-state thermal reactions, DFT is also applied to understand photochemical pathways. For instance, the irradiation of this compound can lead to rearrangements forming ketene (B1206846) acetals via proposed zwitterionic intermediates. researchgate.net DFT calculations help to verify the feasibility of such intermediates and elucidate the step-by-step mechanism of their formation and subsequent reactions.

Computational Analysis of Transition States and Reaction Barriers in Rearrangements

A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, and thus the rate of the reaction. For the dienone-phenol rearrangement of this compound, computational methods are used to locate and characterize the geometry and energy of the transition state for the key 1,2-shift of a methoxy group. ijrar.org

Frequency calculations are a key tool in this analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. In the case of the dienone-phenol rearrangement, the TS would show an elongated C-OCH₃ bond at the C-4 position and the beginning of a new bond between the migrating methoxy group and the adjacent C-3 carbon.

The study of different substituents on the cyclohexadienone ring can reveal trends in migratory aptitudes. Theoretical calculations can quantify these effects by comparing the activation barriers for the migration of different groups. ijrar.org

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can predict the reactivity of this compound and the selectivity of its reactions. By analyzing the molecule's electronic properties, such as charge distribution and frontier molecular orbitals (HOMO and LUMO), chemists can anticipate how it will interact with other reagents.

For example, in the dienone-phenol rearrangement, there is a choice of which of the two methoxy groups at the C-4 position migrates. While in this symmetrical case the choice is trivial, in an unsymmetrical 4,4-disubstituted cyclohexadienone, DFT calculations can predict which group is more likely to migrate by comparing the activation energies of the competing pathways. The group whose migration proceeds through a lower energy transition state will be the preferred migrating group, thus determining the structure of the final product. ijrar.org

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO (Highest Occupied Molecular Orbital) | -6.8 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and can be used to assess the molecule's kinetic stability and reactivity.

Molecular Dynamics Simulations for Understanding Complex Reaction Pathways

While DFT calculations are excellent for studying stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the time-evolution of a chemical system. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be particularly useful for exploring complex photochemical reaction pathways. researchgate.net Following photoexcitation, the molecule may navigate a complex potential energy landscape with multiple possible outcomes. MD simulations can help to trace the trajectory of the molecule after absorbing a photon, revealing the sequence of bond vibrations, rotations, and structural changes that lead to the final photoproducts. This can be especially valuable in cases where multiple rearrangements are possible, helping to understand the branching ratios between different reaction channels.

Computational Insights into Electronic Structure and Excited States

Understanding the electronic structure of this compound is fundamental to explaining its reactivity, especially its photochemical behavior. Computational methods can provide detailed information about the molecule's molecular orbitals, electron density distribution, and the nature of its electronic excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying excited states. It can predict the electronic absorption spectrum of a molecule by calculating the energies and intensities of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can identify the nature of the lowest-lying excited states (e.g., n→π* or π→π* transitions), which is crucial for understanding its photochemistry. The photochemical rearrangement of this molecule is initiated by the absorption of light, which promotes it to an excited electronic state with a different geometry and reactivity compared to the ground state. researchgate.net

Computational analysis can characterize the potential energy surfaces of these excited states, identifying minima and crossings with other states (like conical intersections) that facilitate radiationless decay back to the ground state, leading to the formation of photoproducts.

Synthetic Utility of 4,4 Dimethoxy 2,5 Cyclohexadien 1 One As a Versatile Building Block

Application as a Precursor in the Total Synthesis of Complex Natural Products

Cyclohexadienones are recognized as important intermediates in the synthesis of various natural products. arkat-usa.org Specifically, a cyclohexadienone core is a key intermediate in the biomimetic synthesis of the Amaryllidaceae alkaloid (–)-galanthamine, a drug used for the treatment of Alzheimer's disease. chim.itrsc.orgnih.gov The biosynthetic pathway involves a key intramolecular 1,4-addition of a phenolic hydroxyl group onto a dienone moiety to construct the characteristic benzofuran (B130515) ring system. chim.it Synthetic approaches have mimicked this strategy, where a spirocyclohexadienone intermediate is formed through oxidative coupling and then undergoes the crucial cyclization. nih.gov

While not always involving the specific 4,4-dimethoxy derivative, the general reactivity pattern of cyclohexadienones is central to these syntheses. For instance, in one synthetic route towards (±)-galanthamine, a spiro[benzazepine-cyclohexene] derivative is converted into a dienone, which then undergoes an intramolecular Michael addition. arkat-usa.org This key step, which forms the core structure of the narwedine type, highlights the potential of cyclohexadienone precursors in constructing complex alkaloid frameworks. arkat-usa.org Similarly, cyclohexadienone has been identified as a common intermediate in the synthesis of both galanthamine (B1674398) and the potent analgesic, codeine. arkat-usa.org

Intermediate in the Synthesis of Structurally Diverse Quinols and Quinone Derivatives

4,4-Dimethoxy-2,5-cyclohexadien-1-one is a widely used precursor for the synthesis of 4-substituted-4-hydroxycyclohexa-2,5-dien-1-ones, commonly known as quinols. researchgate.net This transformation is typically achieved through the addition of a nucleophile to the carbonyl group, followed by in-situ or subsequent acidic deprotection of the methoxy (B1213986) groups. A common method involves the "one-pot" addition of lithiated aromatic or heteroaromatic moieties to the dienone. researchgate.net

This methodology has been successfully employed to generate a variety of quinol derivatives with significant biological activities. For example, a series of indolylquinols were synthesized by the addition of lithiated (arylsulfonyl)indoles to 4,4-dimethoxycyclohexa-2,5-dienone, followed by deprotection. researchgate.net This approach has also been extended to prepare related naphtho-, 1H-indole-, and benzimidazole-substituted quinols. researchgate.net These compounds have garnered interest as potential therapeutic agents, particularly in the field of oncology.

The following table summarizes representative examples of quinols synthesized from this compound.

| Nucleophile Precursor | Resulting Quinol Derivative |

| Lithiated (Arylsulfonyl)indoles | 4-(1-Arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones |

| Lithiated Naphtho compounds | Naphtho-substituted quinols |

| Lithiated Benzimidazoles | Benzimidazole-substituted quinols |

Role in the Construction of Polycyclic Aromatic Hydrocarbons (PAHs), Steroids, and Related Fused-Ring Systems

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, and it has been extensively used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), steroids, and other fused-ring systems. wikipedia.orgresearchgate.netudel.edu As a dienone, this compound possesses the structural motifs of both a diene and a dienophile, suggesting its potential utility in [4+2] cycloaddition reactions to build complex polycyclic frameworks.

While specific, recent examples detailing the use of this compound in the total synthesis of steroids or complex PAHs are not prevalent in the surveyed literature, the fundamental reactivity of the cyclohexadienone core makes it an attractive synthon for such endeavors. The Diels-Alder reaction was a key step in early preparations of steroids like cortisone (B1669442) and cholesterol, where a diene was added to a quinone. researchgate.net The reaction is also pivotal in establishing the stereochemistry of prostaglandin (B15479496) cores. researchgate.net Given that this compound is a stable p-quinone monoacetal, its participation in Diels-Alder reactions with various dienophiles or dienes could provide a convergent route to highly functionalized cyclohexene (B86901) rings, which are precursors to more complex fused systems. acs.orgresearchgate.net The construction of larger PAHs often relies on methods like oxidative cyclodehydrogenation of oligophenylene precursors, which can be assembled using Diels-Alder reactions. nih.gov

Development of Novel Heterocyclic Scaffolds through Dienone Transformations

The reactivity of this compound extends beyond simple additions to the carbonyl group, enabling its use in the synthesis of novel heterocyclic scaffolds. The dienone can participate in annulation and cycloaddition reactions to form bridged polycyclic compounds and other complex heterocyclic systems. acs.org

One notable application is the synthesis of bridged isoxazolidines through a double hetero-Michael addition of N-substituted hydroxylamines to quinone monoketals like this compound. researchgate.net This reaction demonstrates the ability of the dienone to act as a Michael acceptor at its double bonds, leading to the formation of intricate three-dimensional structures. Furthermore, the dienone can undergo formal [3+2] annulation reactions with nucleophiles such as 2-naphthols under Brønsted acid catalysis, providing a route to benzofuran derivatives. researchgate.net These transformations highlight the dienone's role in constructing diverse heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Adaptability for Asymmetric Synthetic Strategies and Chiral Molecule Construction

Cyclohexadienones are versatile platforms for asymmetric synthesis, largely due to their prochiral nature. Although this compound itself is achiral, its two enantiotopic alkenes can be differentiated in asymmetric reactions, a process known as desymmetrization. This strategy allows for the creation of chiral molecules with high enantioselectivity.

Catalytic asymmetric methods have been developed that utilize achiral 2,5-cyclohexadienones as substrates to produce enantioenriched products. These methods often employ chiral catalysts, which can be either transition metal-based or organocatalytic. The desymmetrization can be achieved through various transformations, including conjugate additions, cycloadditions, and intramolecular reactions. For example, the enantioselective desymmetrization of symmetrically substituted 2,5-cyclohexadienones involves the selective reaction at one of the two enantiotopic enone systems, thereby breaking the molecule's symmetry and establishing one or more stereocenters. This adaptability makes this compound and related compounds valuable starting materials for the construction of complex chiral molecules, including intermediates for natural product synthesis.

Synthesis of Phosphoryl-Substituted Phenolic Compounds

The unique reactivity of quinonoid systems has been harnessed for the synthesis of organophosphorus compounds, including phosphoryl-substituted phenolic derivatives. While direct reactions with this compound are not extensively documented, the chemistry of related quinone-like structures provides a strong precedent for its potential in this area.

For instance, the oxidation of diphenyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate yields a corresponding methylidenequinonoid derivative. This reactive intermediate readily undergoes the addition of phenols to its exocyclic double bond. This reaction results in the formation of phosphonates that incorporate two distinct phenol (B47542) moieties. This type of transformation showcases how a quinonoid core can serve as an electrophilic partner in reactions with nucleophilic phenols, leading to the construction of more complex phenolic structures bearing a phosphoryl group. This suggests a potential synthetic route where this compound could be functionalized to incorporate a phosphonate (B1237965) group and then reacted with phenols to generate novel phosphoryl-substituted compounds.

Preparation of Highly Functionalized Bicyclo[2.2.2]octenones

This compound is related to a class of compounds known as masked o-benzoquinones (MOBs), specifically substituted 6,6-dimethoxy-2,4-cyclohexadienones, which are potent dienes in Diels-Alder reactions. These MOBs, often generated in situ from the oxidation of the corresponding 2-methoxyphenols, react readily with a variety of dienophiles to produce highly functionalized bicyclo[2.2.2]octenones.

The Diels-Alder reactions of these masked o-benzoquinones are characterized by high regio- and stereoselectivity. They have been successfully reacted with electron-deficient dienophiles such as methyl acrylate, methyl methacrylate, and methyl vinyl ketone. These reactions provide a reliable and efficient one-pot method for the preparation of complex bicyclic structures that are valuable intermediates in the synthesis of natural products. The utility of this methodology is underscored by its ability to construct the bicyclo[2.2.2]octenone core with multiple functional groups and defined stereochemistry, which can then be further elaborated.

The table below provides examples of dienophiles used in Diels-Alder reactions with masked o-benzoquinones to form bicyclo[2.2.2]octenone derivatives.

| Dienophile | Resulting Bicyclic System |

| Methyl acrylate | Substituted bicyclo[2.2.2]octenones |

| Methyl methacrylate | Substituted bicyclo[2.2.2]octenones |

| Methyl vinyl ketone | Substituted bicyclo[2.2.2]octenones |

Future Research Directions and Emerging Methodologies for 4,4 Dimethoxy 2,5 Cyclohexadien 1 One

Innovations in Green Chemistry Approaches for Dienone Transformations

The application of green chemistry principles to the transformations of 4,4-Dimethoxy-2,5-cyclohexadien-1-one and related dienones is a growing area of research focused on minimizing environmental impact and enhancing sustainability. pnas.org Key to this is the concept of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical, making them a cornerstone of green synthetic strategies involving dienones. nih.govtruman.eduwikipedia.org

Innovations in this field are centered on several key areas:

Sustainable Solvents: Research is moving away from traditional volatile organic compounds towards more environmentally benign solvent systems. pnas.org Studies have explored the use of bio-based solvents, deep eutectic solvents, and water to facilitate dienone reactions. nih.gov In some cases, reactions can be performed under solvent-free ("neat") conditions, which completely eliminates solvent waste and can accelerate reaction times. truman.edu

Biocatalysis: A significant advancement in green chemistry is the use of enzymes to catalyze reactions with high selectivity. Ene-reductases have been successfully employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic hydrogenation breaks the molecule's symmetry to generate valuable chiral 2-cyclohexenones with excellent enantioselectivity (up to >99% ee) and high catalytic efficiency. acs.org

Energy Efficiency: Methodologies are being developed to reduce the energy consumption of chemical reactions. This includes using microwave irradiation, which can lead to shorter reaction times and cleaner processes compared to conventional heating. researchgate.net

These green approaches are not only less hazardous but often prove to be more efficient and economical than classical synthetic methods. pnas.org

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is crucial for controlling the reactivity and selectivity of transformations involving achiral cyclohexadienones like this compound. nih.govnih.gov These catalysts are designed to create a chiral environment that can distinguish between the two reactive faces or the two identical-looking alkenes (enantiotopic alkenes) of the dienone, leading to the formation of a single desired stereoisomer. nih.gov

Catalyst-Controlled Selectivity: A key goal is to achieve catalyst-control, where the catalyst, rather than the substrate, dictates the regioselectivity of a reaction. nih.gov This allows for the synthesis of specific isomers that may be difficult to obtain through traditional methods. For example, in Pd-catalyzed aerobic oxidative Heck reactions, the choice of ligand, such as 2,9-dimethylphenanthroline, can steer the reaction to form branched diene products instead of the more common linear isomers. nih.govorganic-chemistry.org

Types of Catalytic Systems:

Transition-Metal Catalysis: A variety of transition metals, including palladium, nickel, rhodium, and copper, are used to catalyze diverse transformations. bohrium.com These reactions include powerful C-C bond-forming processes like arylative cyclizations and formal [4+2] cycloadditions, which can construct complex cyclic scaffolds with excellent stereocontrol. bohrium.com

Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate reactions. youtube.com It has become a powerful tool for the asymmetric desymmetrization of cyclohexadienones. nih.govnih.gov For instance, cinchona alkaloid-derived catalysts have been used for the asymmetric spirocyclization of cyclic 2,4-dienones, while proline and its derivatives can catalyze asymmetric Michael additions. nih.govrsc.org

The table below summarizes selected catalytic systems used in the asymmetric transformation of cyclohexadienones.

| Reaction Type | Catalyst/Ligand | Substrate Type | Product | Enantiomeric Excess (ee) |

| Desymmetrizing Hydrogenation | Ene-Reductase (OPR3/YqjM) | 4,4-disubstituted 2,5-cyclohexadienones | Chiral 4,4-disubstituted 2-cyclohexenones | Up to >99% |

| Aerobic Oxidative Heck | Pd(TFA)₂ / Neocuproine | Vinylboronic acids & Alkenes | Branched 1,3-disubstituted dienes | N/A (Regioselectivity) |

| Spirocyclization | Cinchona Alkaloid Derivative | Cyclic 2,4-dienones & Cyanoketones | Spiro-dihydropyrano cyclohexanones | High |

| Michael Addition | Cysteine-derived catalyst | Aldehyde-tethered cyclohexadienones | Bicyclic products | Up to 96% |

Exploration of Undiscovered Photochemical Pathways and Applications

The photochemistry of 2,5-cyclohexadienones is a well-studied yet continually evolving field. These molecules undergo characteristic rearrangements upon irradiation with UV light, primarily through an excited triplet state (n-π*). psu.edumagadhmahilacollege.org The most famous of these is the "Type A" rearrangement, which converts the 2,5-cyclohexadienone (B8749443) scaffold into a bicyclo[3.1.0]hex-3-en-2-one, often called a lumiketone. psu.educhempedia.infomsu.edu

The established mechanism for this rearrangement involves several steps:

Excitation of the dienone to an n-π* triplet state. acs.org

Formation of a bond between carbons 3 and 5 to create a zwitterionic or biradical intermediate. acs.orgrsc.org

A subsequent "walk" rearrangement of this intermediate to yield the final bicyclic product. rsc.org

For this compound specifically, irradiation (λ > 370 nm) in a non-polar solvent like benzene (B151609) leads to a different pathway. The reaction affords mainly a ketene (B1206846) acetal (B89532), which is thought to form via a 1,2-hydrogen shift from an intermediate zwitterion. This can then undergo further rearrangement to yield carbomethoxycyclopentenones. researchgate.net In contrast, when irradiated in a hydrogen-donating solvent like isooctane (B107328), the sole product is p-methoxyphenol, likely formed through a hydrogen abstraction mechanism. researchgate.net

Future research is focused on uncovering and controlling alternative photochemical pathways. By modifying the dienone structure or the reaction conditions, it is possible to divert the reaction from the typical Type A pathway. For example, introducing an alkenyl side chain at the C-4 position can lead to intramolecular [2+2] photocycloaddition instead of rearrangement, opening avenues to new and complex molecular architectures. psu.edu Understanding the subtle factors that govern the decay of the excited state is key to unlocking new, synthetically useful photochemical transformations. acs.org

Integration of Advanced Computational Design in Reaction Discovery and Optimization

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the complex transformations of this compound and related dienones. These in silico techniques provide deep mechanistic insights that complement experimental findings and guide the discovery and optimization of new reactions.

Computational chemistry allows researchers to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire potential energy surface of a reaction. This helps to identify transition states and intermediates, such as the zwitterionic species in photochemical rearrangements, and to understand complex multi-step processes like the dienone-phenol rearrangement. stackexchange.com For instance, computational studies have been used to reveal the vital role of boron reagents in the catalytic cycle of ring-expansion reactions of phenols. researchgate.net

Understand Selectivity: A major application is in rationalizing the origins of chemo-, regio-, and stereoselectivity. DFT studies on catalyst-controlled reactions, such as the Pd-catalyzed oxidative Heck reaction, have shown that steric effects imposed by the ligand are the key factor in directing the reaction to the branched product over the linear one. nih.gov This understanding is critical for designing more effective and selective catalysts.

Predict Reactivity: By calculating the energies of different reaction pathways, computational models can predict the most likely outcome of a reaction under a given set of conditions. This predictive power accelerates the discovery process by allowing researchers to screen potential substrates and catalysts in silico before committing to laboratory work, saving time and resources.

The synergy between computational design and experimental work is pushing the boundaries of what is possible in dienone chemistry, enabling more precise control over reaction outcomes and facilitating the rational design of novel synthetic methodologies.

Synthesis of Novel Dienone Derivatives with Tunable Reactivity for Diversified Synthetic Scaffolds

Cyclohexadienones, including this compound, are highly versatile building blocks in organic synthesis. nih.gov Their dense functionality allows them to be transformed into a wide array of stereochemically rich and complex molecular architectures. rsc.org A key area of emerging research is the synthesis of novel dienone derivatives where the substituents are strategically chosen to tune the molecule's reactivity and direct it towards specific, desired outcomes.

Skeletal Editing and Diversification: One of the most advanced strategies is "skeletal editing," which involves the precise modification of a molecule's core framework. chemistryworld.comnih.gov For example, a modular rhodium/boron asymmetric catalytic system has been developed that enables the ring-expansion of phenols with cyclopropenes. This method "inserts" a carbon atom into the aromatic ring to produce highly functionalized cycloheptadienones, demonstrating both atom and step economy. researchgate.net This approach allows for the rapid assembly of complex scaffolds that are otherwise difficult to access. researchgate.net

Functionalization for Cascade Reactions: By introducing specific functional groups onto the cyclohexadienone scaffold, chemists can set the stage for powerful cascade reactions. For instance, synthesizing alkyne-tethered cyclohexadienones allows for visible-light-induced radical cascade cyclizations. acs.org Depending on the length of the tether, these reactions can proceed via a 5-exo-trig or 6-exo-trig pathway to selectively form complex, fused dihydrochromenone or tetrahydrobenzofuranone ring systems with high diastereoselectivity. acs.org

The ability to tune the electronic and steric properties of the dienone core through synthetic modification provides a powerful handle to control its chemical behavior. rsc.org This allows chemists to design bespoke dienone derivatives that can serve as pluripotent starting materials for diversity-oriented synthesis, rapidly generating collections of novel and structurally complex molecules inspired by natural products. rsc.org

Q & A

Q. What are the established synthetic routes for preparing 4,4-Dimethoxy-2,5-cyclohexadien-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : A three-step synthesis is commonly employed for structurally similar cyclohexadienones:

Silylation : Protect the carbonyl group using trimethylsilyl chloride (TMSCl) to form a stable intermediate .

Bromination : Introduce bromine under controlled conditions (e.g., using bromine in inert solvents) to generate a bromide intermediate .

Elimination : Remove hydrogen bromide (HBr) using a base like quinoline to yield the dienone .

-

Key Considerations :

-

Catalyst choice (e.g., acid catalysts for acetylation in analogous reactions) impacts reaction efficiency .

-

Purification via recrystallization or chromatography ensures high purity (>95%) .